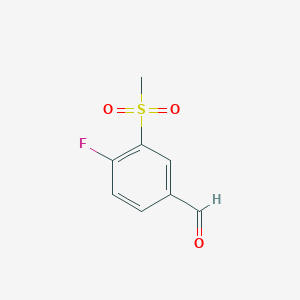

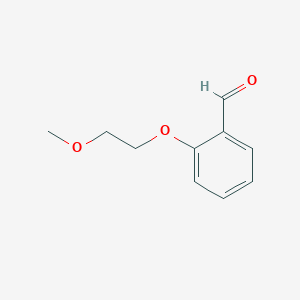

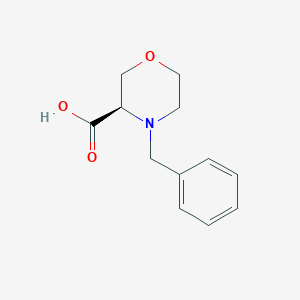

![molecular formula C14H14ClNO3 B113352 (3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 956189-13-2](/img/structure/B113352.png)

(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3aR,4S,9bS)-9-Chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic Acid” is a chemical compound with the molecular formula C14H14ClNO3. It has a molecular weight of 279.72 . The compound is also known by its CAS number: 956189-13-2 .

Physical And Chemical Properties Analysis

The compound has a complexity of 400 and a topological polar surface area of 58.6Ų. It has 4 hydrogen bond acceptors and 2 hydrogen bond donors. The compound is canonicalized and has a covalently-bonded unit count of 1 .科学的研究の応用

Anticorrosive Applications

Quinoline derivatives, including compounds structurally related to (3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, have shown significant effectiveness as anticorrosive materials. These compounds can form highly stable chelating complexes with surface metallic atoms through coordination bonding, thus providing protection against metallic corrosion. This is particularly due to their association with high electron density, which facilitates the adsorption of these molecules onto metal surfaces and forms protective layers. The inclusion of polar substituents, such as methoxy groups, enhances their corrosion inhibition capabilities, making them valuable in applications requiring corrosion protection (C. Verma, M. Quraishi, & E. Ebenso, 2020).

Role in Drug Synthesis and Biological Activities

Quinoline derivatives also serve as key intermediates in the synthesis of various bioactive molecules. Their unique structural features make them suitable for the development of drugs with diverse pharmacological activities. For example, quinoline and its derivatives have been employed in synthesizing pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines, which are compounds with significant therapeutic importance due to their enhanced biological activities. These synthetic efforts highlight the versatility of quinoline derivatives in medicinal chemistry, enabling the design and creation of compounds with potentially beneficial therapeutic effects (R. Nandha kumar, T. Suresh, A. Mythili, & P. Mohan, 2001).

Understanding Biocatalyst Inhibition

Carboxylic acid derivatives, akin to the compound , have been studied for their role as inhibitors of biocatalysts in microbial fermentation processes. Understanding the inhibitory effects of such compounds on microbes, including Escherichia coli and Saccharomyces cerevisiae, is crucial for developing strategies to improve the robustness of microbial strains used in industrial bioproduction. This research provides insights into the mechanisms of biocatalyst inhibition, including damage to the cell membrane and alterations in internal microbial pH, which are critical for designing more effective and less inhibitory fermentation processes (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).

Advancements in Heterocyclic Chemistry

The synthesis and study of fused tetracyclic quinoline derivatives represent a significant area of research in heterocyclic chemistry. These compounds exhibit a wide range of biological activities, including antiplasmodial, antifungal, antibacterial, and anti-tumor properties. The versatility of quinoline derivatives in drug discovery is further highlighted by the development of novel synthetic methods for fused tetracyclic quinolines, demonstrating their potential as potent therapeutic agents (R. Mekheimer, M. Al-Sheikh, H. Y. Medrasi, & K. Sadek, 2020).

特性

IUPAC Name |

(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c1-19-10-6-5-9(15)11-7-3-2-4-8(7)12(14(17)18)16-13(10)11/h2-3,5-8,12,16H,4H2,1H3,(H,17,18)/t7-,8+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAATJGDWAOIDJ-SXMVTHIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C3C=CCC3C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=C(C=C1)Cl)[C@H]3C=CC[C@H]3[C@H](N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

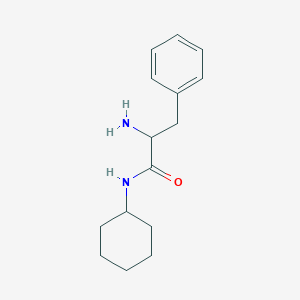

![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)

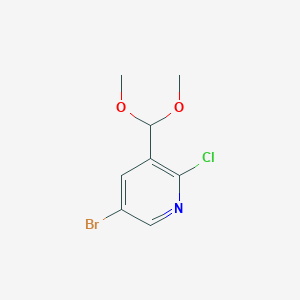

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)

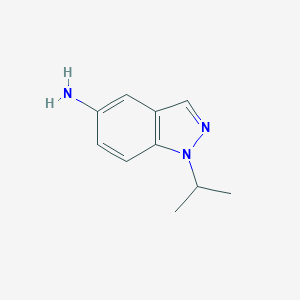

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)